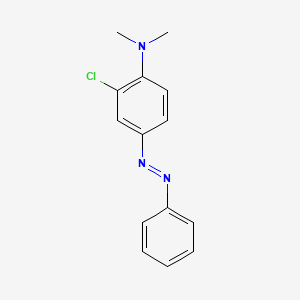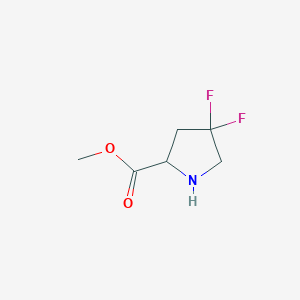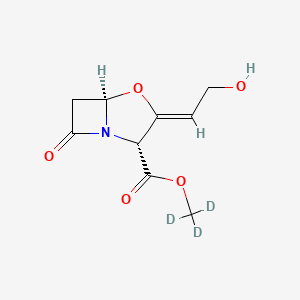
2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-N,N-二甲基-4-(苯偶氮基)苯胺是一种有机化合物,分子式为C14H15ClN2。它是苯胺的衍生物,同时含有氯和偶氮基官能团。该化合物以其鲜艳的黄色而闻名,常用于各种工业应用中的染料。
准备方法
合成路线和反应条件
2-氯-N,N-二甲基-4-(苯偶氮基)苯胺的合成通常涉及2-氯苯胺的重氮化,然后与N,N-二甲基苯胺偶联。反应条件通常包括使用酸性介质,如盐酸,以及亚硝酸盐源,如亚硝酸钠。反应在低温下进行,以确保重氮盐中间体的稳定性。
工业生产方法
在工业环境中,通过优化反应条件,提高产率和纯度,从而扩大该化合物的生产规模。采用连续流动反应器和先进的纯化技术,如重结晶和色谱法,可以大规模生产该化合物。
化学反应分析
反应类型
2-氯-N,N-二甲基-4-(苯偶氮基)苯胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的亚硝基或硝基衍生物。
还原: 还原反应可以将偶氮基转化为胺基。
取代: 氯基可以被其他亲核试剂取代,如羟基或氨基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和催化加氢等还原剂。
取代: 亲核取代反应通常需要碱性条件和氢氧化钠或氨等亲核试剂。
主要产物
氧化: 生成亚硝基或硝基衍生物。
还原: 生成胺衍生物。
取代: 生成具有不同官能团取代氯基的化合物。
科学研究应用
2-氯-N,N-二甲基-4-(苯偶氮基)苯胺在科学研究中有着广泛的应用:
化学: 用作合成各种有机化合物和染料的前体。
生物学: 用于显微镜的染色技术,以及作为生物测定中的标记物。
医学: 研究其在药物开发和诊断工具中的潜在用途。
工业: 用于生产染料、颜料和着色剂,用于纺织品、塑料和其他材料。
作用机理
2-氯-N,N-二甲基-4-(苯偶氮基)苯胺的作用机理涉及其通过偶氮基和氯官能团与分子靶标的相互作用。偶氮基可以发生还原反应生成反应性中间体,这些中间体与细胞成分相互作用,而氯基可以参与取代反应,改变化合物的活性及其相互作用。
作用机制
The mechanism of action of 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets through its diazenyl and chloro functional groups. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.
相似化合物的比较
类似化合物
N,N-二甲基-4-(苯偶氮基)苯胺: 缺乏氯基,但具有相似的偶氮基功能。
2-氯-N,N-二甲基苯胺: 含有氯基和二甲氨基,但缺乏偶氮基。
甲基黄: 一种结构类似但取代基不同的偶氮染料。
独特性
2-氯-N,N-二甲基-4-(苯偶氮基)苯胺由于同时含有氯基和偶氮基,使其具有独特的化学反应性和应用。其官能团的组合使其能够进行多样的化学修饰,并可用于各种领域。
属性
分子式 |
C14H14ClN3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
2-chloro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI 键 |
QCIBXPDBQZLGGD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)



![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)



![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
